molecular formula C27H42O3 B1678165 Yamogenin CAS No. 512-06-1

Yamogenin

Cat. No. B1678165
CAS RN: 512-06-1
M. Wt: 414.6 g/mol
InChI Key: WQLVFSAGQJTQCK-CAKNJAFZSA-N
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Description

Yamogenin, also known as Neodiosgenin, is a diastereomer of diosgenin . It is found in plants like Trigonella foenum-graecum, Asparagus officinalis, and Dioscorea collettii . It has been identified as the compound responsible for the anti-hyperlipidemic effect of fenugreek .


Synthesis Analysis

Yamogenin inhibits lipid accumulation through the suppression of gene expression in fatty acid synthesis in hepatocytes . It has been found to inhibit triacylglyceride (TG) accumulation and suppress the mRNA expression of fatty acid synthesis-related genes .


Molecular Structure Analysis

Yamogenin has a molecular formula of C27H42O3 and a molecular weight of 414.6 . It is a stereoisomer of diosgenin .


Chemical Reactions Analysis

Yamogenin has been found to inhibit TG accumulation in HepG2 hepatocytes and suppress the mRNA expression of fatty acid synthesis-related genes . It also antagonizes the activation of the liver X receptor (LXR) in luciferase ligand assay .


Physical And Chemical Properties Analysis

Yamogenin has a molecular formula of C27H42O3 and a molecular weight of 414.6 . It is soluble in ethanol .

Scientific Research Applications

1. Antitumor Activity

Yamogenin has demonstrated potential antitumor effects. A study on human ovarian cancer SKOV-3 cells showed that yamogenin induced cell cycle arrest, oxidative stress, and apoptosis. This effect was due to the compound's ability to trigger cell death, including a significant decrease in mitochondrial membrane potential, increased oxidative stress, and activation of caspases. This suggests that yamogenin may have cytotoxic activity in ovarian cancer cells, with both extrinsic and mitochondrial pathways involved in apoptosis (Stefanowicz-Hajduk et al., 2022).

2. Lipid Accumulation Inhibition

Yamogenin has been identified as a compound responsible for the anti-hyperlipidemic effect of fenugreek. It inhibits lipid accumulation in HepG2 hepatocytes and suppresses the mRNA expression of fatty acid synthesis-related genes. This indicates that yamogenin can potentially play a role in managing conditions like hyperlipidemia (Moriwaki et al., 2014).

3. Cognitive Function Enhancement

Although not directly about yamogenin, research on diosgenin-rich yam extract (which includes yamogenin) suggests its potential in enhancing cognitive function. A placebo-controlled study on healthy adults showed that consumption of this extract significantly improved cognitive functions. This finding opens up possibilities for yamogenin's role in cognitive health and potentially in addressing conditions like Alzheimer's disease (Tohda et al., 2017).

4. Skeletal Muscle Effects

In a study on ovariectomized rats, yam and diosgenin (a closely related compound to yamogenin) were found to influence calpain isoforms in skeletal muscles. This suggests that yamogenin could have implications in muscle physiology, particularly in conditions like osteoporosis that are prevalent in postmenopausal women (Hsu et al., 2008).

5. Cardiovascular Protection

Research indicates that methyl protodioscin, an active ingredient of yamogenin, may protect cardiomyocytes against anoxia/reoxygenation injury. This suggests a potential role for yamogenin in cardiovascular health, particularly in protective mechanisms against heart-related injuries (Zong et al., 2010).

Future Directions

The antitumor effect of Yamogenin is still little known, and the mechanism of action has not been determined . Future experiments are planned to examine the effects of a yamogenin-containing diet using an obesity mouse model . The structural difference between yamogenin and diosgenin would be important for the inhibition of LXR activation .

properties

IUPAC Name

(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28H,6-15H2,1-4H3/t16-,17-,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLVFSAGQJTQCK-CAKNJAFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60903922
Record name Yamogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60903922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Yamogenin

CAS RN

512-06-1
Record name Yamogenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neodiosgenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Yamogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60903922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YAMOGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M487OD4XW3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,750
Citations
S Moriwaki, H Murakami, N Takahashi… - Bioscience …, 2014 - Taylor & Francis
… effects of yamogenin on the accumulation of triacylglyceride (TG) in hepatocytes, because yamogenin is also contained in fenugreek. It was demonstrated that yamogenin also inhibited …
Number of citations: 18 www.tandfonline.com
FF da Costa, R Mukherjee - Journal of Natural Products, 1984 - ACS Publications
Alegre in the southernmost state of Rio Grande do Sul, enjoys folklore medicinal values but so far has never been studied chemically. Therefore, we became interested and found (tic) …
Number of citations: 3 pubs.acs.org
J Stefanowicz-Hajduk, A Hering, M Gucwa… - Molecules, 2022 - mdpi.com
… Yamogenin is one of the spirostane saponins … yamogenin is still little known, and the mechanism of action has not been determined. In this study, we evaluated the effect of yamogenin …
Number of citations: 9 www.mdpi.com
R Hardman, EA Sofowora - Stain technology, 1972 - Taylor & Francis
A saturated solution of SbCl 3 in 60% HClO 4 was used to detect steroids in plant tissue, using (a) cut sections of fresh material (b) dried and powdered material and (c) dried aqueous …
Number of citations: 78 www.tandfonline.com
TM Jefferies, R Hardman - Planta medica, 1972 - thieme-connect.com
Diosgenin and yamogenin co–occur. The separation of their two epimers by preparative thin–layer chromatography has enabled their infra–red spectrometric estimation to be improved. …
Number of citations: 13 www.thieme-connect.com
TM Jefferies, R Hardman - Analyst, 1976 - pubs.rsc.org
… Our improved method enables diosgenin plus tigogenin and yamogenin plus neotigogenin to be … and yamogenin required that both epimers be accurately determined ; the yamogenin …
Number of citations: 13 pubs.rsc.org
PL Chen, GH Xu, M Li, JY Zhang, J Cheng… - ACS Chemical …, 2023 - ACS Publications
… Additionally, yamogenin exhibited inhibitory effects on … Collectively, our findings propose that yamogenin exerts … utilization of yamogenin as a natural antidepressant agent. …
Number of citations: 3 pubs.acs.org
R Hardman, EA Sofowora - Phytochemistry, 1970 - Elsevier
… which did not depress the melting point of the root yamogenin. The ir spectra of this sapogenin was identical with that of yamogenin. It also formed an insoluble digitonide with digitonin. …
Number of citations: 40 www.sciencedirect.com
HS Puri, TM Jefferies, R Hardman - Planta medica, 1976 - thieme-connect.com
… Our improved method estimates diosgenin plus tigogenin and yamogenin plus neotigogenin… and yamogenin, respectively. The results, Table 1, for diosgenin plus yamogenin contents of …
Number of citations: 24 www.thieme-connect.com
Y Minghe, C Yanyong - Planta medica, 1983 - thieme-connect.com
… (at ö 4.62), as compared with that of yamogenin at ö 3.57. A two-… yamogenin palmitate prepared by esterification of yamogenin… hydrolysis of yamogenin--Dglucoside yielded yamogenin, …
Number of citations: 16 www.thieme-connect.com

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